molecular formula C9H20N2 B13964992 1-Ethyl-2,2,3-trimethylpiperazine CAS No. 90796-45-5

1-Ethyl-2,2,3-trimethylpiperazine

Cat. No.: B13964992
CAS No.: 90796-45-5
M. Wt: 156.27 g/mol
InChI Key: KJTLPBDGBZXJTC-UHFFFAOYSA-N
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Description

1-Ethyl-2,2,3-trimethylpiperazine is a heterocyclic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,2,3-trimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of oxalyl chloride with N-ethyl-ethylenediamine at low temperatures (0-10°C) to produce 1-ethyl-2,3-dioxopiperazine, which can be further modified .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,2,3-trimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1-Ethyl-2,2,3-trimethylpiperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Ethyl-2,2-dimethylpiperazine
  • 1,3,3-Trimethylpiperazine
  • 1-Ethyl-2,3-dioxopiperazine

Comparison: 1-Ethyl-2,2,3-trimethylpiperazine stands out due to its unique structural configuration, which imparts distinct chemical and biological properties. Compared to 1-Ethyl-2,2-dimethylpiperazine, it has an additional methyl group, which can influence its reactivity and interaction with biological targets. Similarly, 1,3,3-Trimethylpiperazine differs in the position of the methyl groups, affecting its chemical behavior and applications .

Properties

CAS No.

90796-45-5

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-ethyl-2,2,3-trimethylpiperazine

InChI

InChI=1S/C9H20N2/c1-5-11-7-6-10-8(2)9(11,3)4/h8,10H,5-7H2,1-4H3

InChI Key

KJTLPBDGBZXJTC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(C1(C)C)C

Origin of Product

United States

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